

FT-IR Analysis of Benzyl 3-hydroxypropionate: A Technical Guide

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Compound of Interest

Compound Name: **Benzyl 3-hydroxypropionate**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of **Benzyl 3-hydroxypropionate**. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for analysis, and a logical representation of the molecule's structure in relation to its FT-IR spectrum.

Introduction to FT-IR Spectroscopy and Benzyl 3-hydroxypropionate

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For drug development and research professionals, FT-IR serves as a critical tool for chemical identification, purity assessment, and quality control.

Benzyl 3-hydroxypropionate is a bifunctional molecule containing a hydroxyl group, an ester linkage, and an aromatic benzyl group. These functional groups give rise to a unique and identifiable infrared spectrum, making FT-IR an ideal method for its characterization.

Predicted FT-IR Spectral Data for **Benzyl 3-hydroxypropionate**

The following table summarizes the predicted characteristic absorption bands for **Benzyl 3-hydroxypropionate**. These predictions are based on the typical frequency ranges for the constituent functional groups.

| Wavenumber (cm ⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity | Notes |
|--------------------------------|-----------------------|----------------------|---------------------|---|
| ~3400 | O-H (Alcohol) | Stretching | Strong, Broad | The broadness is due to hydrogen bonding. |
| 3100-3000 | C-H (Aromatic) | Stretching | Medium | Characteristic of the benzyl group. |
| 3000-2850 | C-H (Aliphatic) | Stretching | Medium | From the propionate backbone. |
| ~1735 | C=O (Ester) | Stretching | Strong, Sharp | A key indicator for the ester functional group. |
| ~1600, ~1500 | C=C (Aromatic) | Stretching | Medium to Weak | Characteristic of the benzene ring. |
| ~1450 | C-H (Aliphatic) | Bending | Medium | |
| 1300-1000 | C-O (Ester & Alcohol) | Stretching | Strong | A complex region with contributions from both C-O single bonds. |
| ~750, ~700 | C-H (Aromatic) | Out-of-plane Bending | Strong | Indicative of monosubstitution on the benzene ring. |

Visualization of Benzyl 3-hydroxypropionate Structure and Key Functional Groups

The following diagram illustrates the molecular structure of **Benzyl 3-hydroxypropionate** and highlights the key functional groups responsible for its characteristic FT-IR absorption bands.

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